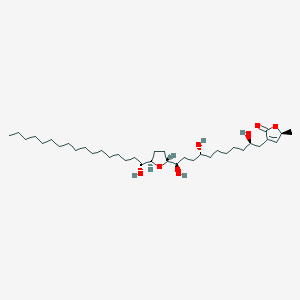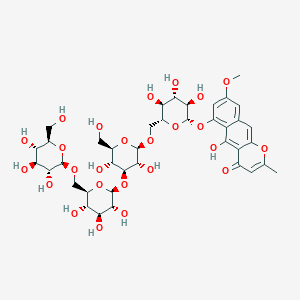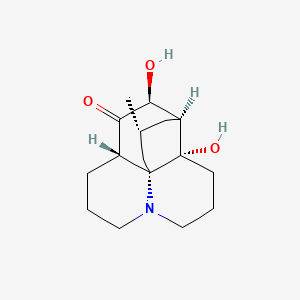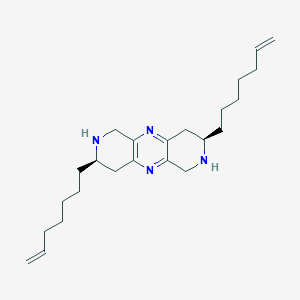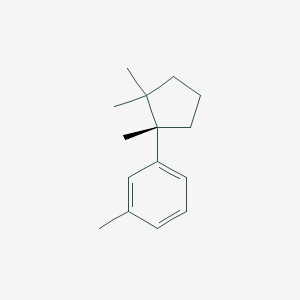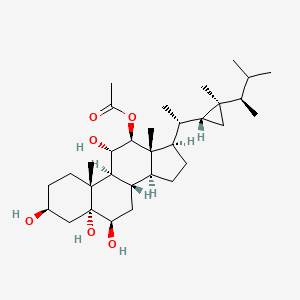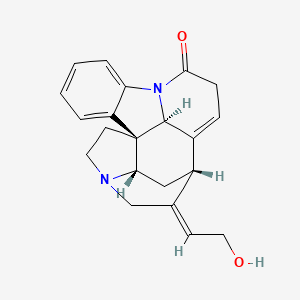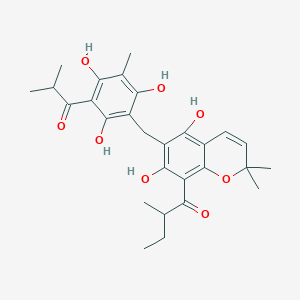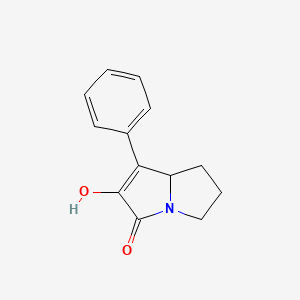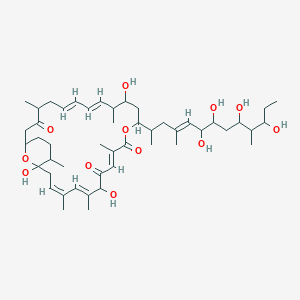
Poacic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: Decarboxylated 8,5’-diferulic acid can be synthesized through the decarboxylation of 8,5’-diferulic acid. This process typically involves heating the compound under specific conditions to remove the carboxyl group, resulting in the formation of decarboxylated 8,5’-diferulic acid .
Industrial Production Methods: Industrial production of decarboxylated 8,5’-diferulic acid involves the extraction of 8,5’-diferulic acid from maize bran, followed by its decarboxylation. The process may include the use of solvents and catalysts to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Decarboxylated 8,5’-diferulic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens or alkyl groups to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of decarboxylated 8,5’-diferulic acid, which can have different chemical and physical properties .
Scientific Research Applications
Decarboxylated 8,5’-diferulic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound has been investigated for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of biodegradable films and as a natural antifungal agent.
Mechanism of Action
The mechanism of action of decarboxylated 8,5’-diferulic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress . It may also inhibit inflammatory pathways by modulating the activity of specific enzymes and signaling molecules .
Comparison with Similar Compounds
8,5’-Diferulic acid: The parent compound from which decarboxylated 8,5’-diferulic acid is derived.
8,8’-Diferulic acid: Another hydroxycinnamic acid dimer with similar properties.
4,4’-Diferulic acid: A related compound with distinct chemical and physical characteristics.
Uniqueness: Decarboxylated 8,5’-diferulic acid is unique due to its decarboxylated structure, which imparts different chemical properties compared to its parent compound and other similar dimers. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C19H18O6 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(E)-3-[4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H18O6/c1-24-16-10-12(4-7-15(16)20)3-6-14-9-13(5-8-18(21)22)11-17(25-2)19(14)23/h3-11,20,23H,1-2H3,(H,21,22)/b6-3+,8-5+ |
InChI Key |
SLIMCXCSQXYCGL-JENUQAQBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/C2=CC(=C(C=C2)O)OC)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=CC2=CC(=C(C=C2)O)OC)C=CC(=O)O |
Synonyms |
poacic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


